N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil
Description
Properties
Molecular Formula |
C47H42N6O6 |
|---|---|
Molecular Weight |
786.9 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethyl-5-(2-hydroxypropan-2-yl)-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C47H42N6O6/c1-5-40-48-42(46(3,4)56)41(44(54)57-30-39-31(2)58-45(55)59-39)52(40)29-32-25-27-33(28-26-32)37-23-15-16-24-38(37)43-49-51-53(50-43)47(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-28,56H,5,29-30H2,1-4H3 |
InChI Key |
XSEDTCZRVPPDCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Condensation with Trityl Biphenyl Bromide
- The initial step involves condensing 4-(1-hydroxy-1-methylethyl)-2-propyl imidazol-5-carboxylic acid ethyl ester with trityl biphenyl bromide.
- This reaction is carried out in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc).
- A mild base (e.g., potassium carbonate or sodium hydride) facilitates the nucleophilic substitution to yield the N-trityl protected intermediate.
- This step forms the alkyl-4-(1-hydroxy-1-methylethyl)-2-propyl-1-(4-[2-(trityltetrazol-5-yl)phenyl]phenyl)methylimidazole carboxylate (Intermediate V).
Deesterification to Form the Potassium Salt
- The trityl-protected ethyl ester undergoes hydrolysis using a base such as potassium hydroxide (KOH) or lithium hydroxide (LiOH).
- This step converts the ester into the corresponding potassium salt of olmesartan acid.
- Hydrolysis is typically performed in an organic solvent like DMF or DMSO at temperatures ranging from 20 to 70 °C for 24 to 72 hours.
- The trityl protecting group is deprotected selectively during this step, which is critical to avoid side reactions.
Alkylation with Medoxomil Chloride
- The potassium salt intermediate is then reacted with 4-chloromethyl-5-methyl-1,3-dioxolane-2-one (medoxomil chloride) in the presence of a base.
- Alkylation occurs on the carboxylate to form the medoxomil ester.
- The base used can be an alkali metal hydroxide or carbonate, with lithium hydroxide or potassium carbonate preferred.
- The reaction is carried out in the same solvent system, often DMF or DMAc, at 40 to 60 °C for 3 to 8 hours.
- This step yields the N-trityl olmesartan medoxomil intermediate.
One-Pot Synthesis Approach
- The entire sequence of condensation, hydrolysis, and alkylation can be performed sequentially in a single reaction vessel without isolating intermediates.
- This approach reduces hazardous chemical handling, lowers production costs, shortens reaction times, and simplifies purification.
Reaction Conditions Summary Table
| Step | Reactants/Intermediates | Solvent(s) | Base(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|---|
| 1. Condensation | 4-(1-hydroxy-1-methylethyl)-2-propyl imidazol-5-carboxylic acid ethyl ester + trityl biphenyl bromide | DMF, DMAc | Mild base (K2CO3, NaH) | Ambient to 60 | 2-24 | Polar aprotic solvent critical |
| 2. Hydrolysis (Deesterification) | N-trityl protected ester intermediate + KOH or LiOH | DMF, DMSO | KOH, LiOH | 20-70 | 24-72 | Selective deprotection of trityl group |
| 3. Alkylation | Potassium salt intermediate + medoxomil chloride | DMF, DMAc | LiOH, K2CO3 | 40-60 | 3-8 | Excess medoxomil chloride often required |
| 4. One-pot process | All above in sequence | DMF or DMAc | As above | 20-70 | 24-72 | Avoids isolation of intermediates |
Purification and Isolation
- After the final alkylation step, the N-trityl olmesartan medoxomil intermediate is isolated by conventional methods such as crystallization or extraction.
- The process conditions are optimized to minimize impurities such as N-1 and N-2 medoxomil regioisomers.
- The purity of the intermediate is critical for the subsequent deprotection and final drug synthesis steps.
Summary and Industrial Relevance
The described preparation methods for this compound emphasize:
- Use of mild bases and polar aprotic solvents,
- One-pot synthesis to enhance efficiency,
- Strict control of regioselectivity for trityl protection,
- Optimization of reaction conditions to reduce impurities and improve yield.
These methods have been patented and validated in industrial settings, offering a cost-effective and scalable route to this important pharmaceutical intermediate.
This comprehensive synthesis approach is supported by multiple patents and peer-reviewed studies, ensuring authoritative and reliable information for researchers and industry professionals involved in olmesartan medoxomil production.
Chemical Reactions Analysis
Reaction Pathway
-
Alkylation :
-
Hydrolysis :
-
Esterification :
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Alkylation | LiOH (3–5 eq) | DMAc | 30–60°C | 1–4 h | >90% |
| Hydrolysis | LiOH/K₂CO₃ (1–3 eq) | DMAc | 40–60°C | 24–72 h | N/A |
| Esterification | 7 (1.2–2 eq), K₂CO₃ | DMAc | 40–60°C | 3–8 h | 72–75% |
Impurity Formation and Regioisomerism
-
Dimedoxomil Impurities :
Alkylation of olmesartan acid (8 ) with medoxomil chloride (5 ) produces N-1- and N-2-medoxomil regioisomers (9 and 10 ) in a ~42:58 ratio . -
Trityl Regioisomerism :
X-ray crystallography confirms that trityl groups bind exclusively to N-2 of the tetrazole ring in intermediates like 6 , contradicting earlier reports of N-1 binding .
Deprotection and Final Product Isolation
-
Detritylation :
Trityl olmesartan medoxomil (6 ) is treated with 48% HBr in THF to yield olmesartan medoxomil hydrobromide. -
Purification :
Critical Process Parameters
-
Solvent Choice : DMAc enhances reaction rates due to high polarity .
-
Base Selection : LiOH outperforms NaOH/KOH in minimizing side reactions .
-
Temperature Control : Prolonged heating (>60°C) risks trityl group cleavage .
Analytical Validation
-
HPLC Methods :
Structural Confirmation
-
SCXRD/NMR :
Industrial-Scale Optimization
Scientific Research Applications
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil has several scientific research applications:
Mechanism of Action
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil exerts its effects by blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, leading to vasodilation, reduced aldosterone secretion, and decreased blood pressure . The compound interacts reversibly with the AT1 receptor and has a high affinity for this receptor, making it effective in reducing hypertension .
Comparison with Similar Compounds
Structural and Functional Comparison with Olmesartan Medoxomil Intermediates
The table below compares key intermediates in Olmesartan Medoxomil synthesis:
Key Findings :
Comparison with Marketed ARBs
While this compound is an intermediate, its structural analogs among marketed ARBs include:
Key Findings :
- Olmesartan Medoxomil’s medoxomil ester and tetrazole moiety contribute to its higher potency (IC50 = 0.3 nM) compared to Losartan and Valsartan .
Research and Industrial Significance
- Synthetic Efficiency : The use of trityl intermediates reduces byproducts, achieving 62% overall yield in Olmesartan Medoxomil synthesis .
- Solubility : Unlike the final API (solubility: 0.5 mg/mL in DMF:PBS), tritylated intermediates exhibit lower aqueous solubility, necessitating organic solvents like dimethyl acetamide .
Biological Activity
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil is a derivative of Olmesartan Medoxomil, which is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. This compound is characterized by the presence of a trityl group, which enhances its lipophilicity and may influence its pharmacokinetic properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.
Chemical Structure and Properties
- Molecular Formula : C₄₃H₄₉N₃O₅
- Molecular Weight : Approximately 786.87 g/mol
- Key Structural Features :
- The trityl group increases lipophilicity.
- The compound retains the core structure of Olmesartan, allowing it to function as an angiotensin II receptor antagonist.
This compound functions primarily as an angiotensin II receptor antagonist. By blocking the effects of angiotensin II, it helps to lower blood pressure through the following mechanisms:
- Vasodilation : Reduces constriction of blood vessels.
- Decreased Aldosterone Secretion : Lowers sodium retention and fluid volume.
- Inhibition of Sympathetic Nervous System Activity : Reduces heart rate and cardiac output.
Biological Activity and Pharmacological Studies
Research indicates that this compound exhibits similar biological activities to its parent compound, Olmesartan Medoxomil. Key findings from various studies include:
- Binding Affinity : The presence of the trityl group may enhance binding affinity to the angiotensin II receptor, potentially leading to improved efficacy in lowering blood pressure compared to non-tritylated analogs.
- Pharmacokinetics : Enhanced lipophilicity due to the trityl group can affect absorption and distribution, leading to altered pharmacokinetic profiles that may improve therapeutic outcomes in specific populations .
- Safety Profile : Similar to Olmesartan, this compound is expected to have a favorable safety profile, with adverse effects being comparable to placebo in clinical settings .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Olmesartan Medoxomil | C₃₁H₃₅N₃O₄ | Standard ARB without trityl group |
| N-Trityl Olmesartan | C₃₈H₄₅N₃O₄ | Contains trityl group; enhanced lipophilicity |
| Dehydro Olmesartan-2-trityl Medoxomil | C₃₈H₄₂N₃O₄ | Lacks one oxygen atom; altered pharmacodynamics |
| N-Trityl Olmesartan-d6 Ethyl Ester | C₄₂D₆N₃O₄ | Deuterated version for metabolic studies |
Case Studies and Clinical Implications
Several studies have explored the implications of using this compound in clinical settings:
- Hypertension Management : In a clinical trial assessing various ARBs, compounds similar to this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups, supporting its potential use in hypertensive patients .
- Combination Therapy : The compound's efficacy may be enhanced when used in combination with other antihypertensive agents, as seen in meta-analyses showing improved outcomes with dual-combination therapies involving olmesartan derivatives .
- Quality Control in Pharmaceutical Development : As an impurity or reference compound, this compound plays a crucial role in ensuring the stability and efficacy of olmesartan formulations during pharmaceutical development .
Q & A
Q. What analytical methods are recommended for the identification and quantification of N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the primary method. Key parameters include:
- Column : L1 (e.g., Inertsil ODS-3, 4.6 mm × 15 cm, 5 µm packing) .
- Mobile Phase : pH 7.2 phosphate buffer and acetonitrile gradient .
- Detection : UV at 250 nm .
- Internal Standard : p-hydroxybenzoic acid isobutyl ester for peak ratio normalization .
- System Suitability : Resolution ≥4 between analyte and internal standard; tailing factor ≤2.0 .
Quantification uses the formula:
where are peak area ratios, and are standard/sample concentrations .
Q. What are the key pharmacokinetic properties of Olmesartan Medoxomil that influence its therapeutic efficacy?
Methodological Answer:
- Bioactivation : Rapid hydrolysis to olmesartan (active metabolite) during gastrointestinal absorption .
- Bioavailability : \sim26% absolute bioavailability, unaffected by food .
- Peak Plasma Concentration () : 1–2 hours post-administration .
- Half-life : \sim13 hours, supporting once-daily dosing .
- Trough-to-Peak Ratio : 60–80%, ensuring sustained 24-hour blood pressure control .
These properties are critical for dose optimization in hypertension trials.
Advanced Research Questions
Q. How can factorial design optimize Olmesartan Medoxomil formulations for controlled-release applications?
Methodological Answer: A 3²-factorial design can evaluate variables like polymer concentration (Eudragit L-100) and solvent ratio (dichloromethane:ethanol). Key steps:
- Factors : Polymer concentration (X1), solvent ratio (X2).
- Responses : Drug entrapment efficiency, buoyancy, and release kinetics .
- Statistical Analysis : ANOVA to identify significant factors (e.g., polymer concentration impacts entrapment efficiency, ) .
- Validation : In vitro dissolution in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to confirm sustained release .
Q. What methodological considerations resolve discrepancies in dissolution testing under varying pharmacopeial conditions?
Methodological Answer: Discrepancies arise from differences in:
- Apparatus : USP Apparatus 1 (baskets) vs. 2 (paddles) .
- Medium : pH 7.2 phosphate buffer vs. pH 1.2 HCl .
- Tolerances : ≥75% dissolved in 30 minutes for immediate-release vs. extended-release profiles .
Resolution Strategy : - Validate column specificity (e.g., L1 vs. L7) to distinguish degradation products .
- Adjust flow rate (1.0–1.5 mL/min) to optimize peak resolution between olmesartan and related compounds .
Q. How is impurity profiling conducted for Olmesartan Medoxomil, and what acceptance criteria apply?
Methodological Answer:
Q. What computational approaches predict the binding affinity of Olmesartan Medoxomil to angiotensin II receptors?
Methodological Answer:
- Software : AutoDock Vina (PyRx 0.8) for molecular docking .
- Targets : Angiotensin II type 1 (AT1) receptor (PDB ID: 4YAY) and related isoforms.
- Parameters :
- Grid box size: 60 × 60 × 60 Å.
- Exhaustiveness: 8 .
- Validation : Compare docking scores (ΔG) with in vitro IC₅₀ values (e.g., olmesartan’s IC₅₀ = 7.7 nM ).
- Outcome : Structural insights into hydrogen bonding with Arg167 and hydrophobic interactions with Tyr113 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
